

2-(2-Chloro-5-iodophenoxy)ethanamine structure and properties

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An In-Depth Technical Guide to **2-(2-Chloro-5-iodophenoxy)ethanamine**: Structure, Properties, and Synthesis

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Abstract: This technical guide provides a comprehensive overview of the novel chemical entity **2-(2-Chloro-5-iodophenoxy)ethanamine**. In the absence of direct experimental data for this specific molecule, this document leverages established principles of organic chemistry and data from analogous structures to predict its physicochemical properties, propose a viable synthetic route, and discuss its potential applications in research and drug development. This guide is intended for an audience of researchers, medicinal chemists, and professionals in the field of drug discovery.

Introduction and Molecular Structure

2-(2-Chloro-5-iodophenoxy)ethanamine is an aromatic ether derivative characterized by a di-halogenated phenolic ring linked to an ethanamine side chain. The specific substitution pattern—a chlorine atom at position 2 and an iodine atom at position 5 relative to the ether linkage—imparts a unique electronic and steric profile. The ethanamine moiety is a common

pharmacophore, and its combination with a halogenated aromatic system suggests potential for biological activity.

The core structure consists of three key components:

- A Phenyl Ring: Provides a rigid scaffold.
- An Ether Linkage: Connects the aromatic core to the aliphatic side chain.
- An Ethanamine Side Chain: A flexible chain containing a primary amine, which can act as a hydrogen bond donor and a basic center, making it crucial for potential molecular interactions with biological targets.
- Halogen Substituents (Chloro and Iodo): These atoms significantly influence the molecule's lipophilicity, electronic distribution, and metabolic stability. The presence of both chlorine and iodine offers distinct reactivity for further chemical modification.[1]

Below is the two-dimensional representation of the **2-(2-Chloro-5-iodophenoxy)ethanamine** structure.

Caption: 2D structure of **2-(2-Chloro-5-iodophenoxy)ethanamine**.

Predicted Physicochemical Properties

The properties of **2-(2-Chloro-5-iodophenoxy)ethanamine** have been predicted based on its structure and data from analogous compounds such as 2-chloro-5-iodophenol and phenoxyethylamine.[2][3] These values provide a baseline for experimental design and characterization.

Property	Predicted Value	Source/Justification
Molecular Formula	C ₈ H ₉ ClINO	Based on atomic composition
Molecular Weight	313.52 g/mol	Calculated from atomic weights
Appearance	Off-white to light brown solid	Phenolic compounds, especially aminophenols, tend to be crystalline solids that can change color upon exposure to air and light.[4][5]
Melting Point	160-180 °C (Decomposes)	Higher than simpler aminophenols due to the large molecular weight and potential for intermolecular hydrogen bonding.[6] The presence of halogens also contributes.
Boiling Point	> 300 °C	High boiling point is expected due to the molecular weight and polar functional groups.
Solubility	Sparingly soluble in water; Soluble in ethanol, DMSO, DMF	The primary amine may be protonated at acidic pH, increasing water solubility. The aromatic and halogenated parts contribute to solubility in organic solvents.[4]
pKa (Amine)	~9-10	Typical for a primary alkylamine.
pKa (Phenol)	~8-9	The acidity of the hydroxyl group is increased by the electron-withdrawing effects of the halogens.
LogP	~3.5	Estimated based on the contributions of the halogen

atoms and the
phenoxyethylamine scaffold.

Proposed Synthesis Protocol: Williamson Ether Synthesis

The most direct and reliable method for synthesizing **2-(2-Chloro-5-iodophenoxy)ethanamine** is the Williamson ether synthesis.^{[7][8][9][10][11]} This well-established S_N2 reaction involves the coupling of a deprotonated phenol (phenoxide) with an alkyl halide.^[11] For this specific target, the synthesis would proceed by reacting 2-chloro-5-iodophenol with a protected 2-haloethanamine, followed by deprotection.

Causality of Experimental Choices:

- **Starting Materials:** 2-chloro-5-iodophenol is selected as the phenolic precursor.^[3] A protected form of 2-bromoethanamine (e.g., N-(2-bromoethyl)phthalimide) is used as the alkylating agent to prevent the amine from interfering with the reaction.
- **Base Selection:** A strong, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K_2CO_3) is used to deprotonate the phenol, forming the nucleophilic phenoxide. This is crucial for initiating the S_N2 attack.
- **Solvent:** A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (ACN) is chosen to dissolve the reactants and facilitate the S_N2 mechanism.
- **Deprotection:** Hydrazine is commonly used for the removal of the phthalimide protecting group to yield the final primary amine.

Step-by-Step Methodology

Step 1: Formation of the Phenoxide

- To a solution of 2-chloro-5-iodophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

- Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation of the phenol.

Step 2: Ether Formation (S_N2 Reaction)

- Add N-(2-bromoethyl)phthalimide (1.1 eq) to the reaction mixture.
- Heat the reaction to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction to room temperature and pour it into ice-water.
- Collect the resulting precipitate by filtration, wash with water, and dry to obtain the phthalimide-protected intermediate.

Step 3: Deprotection of the Amine

- Dissolve the intermediate from Step 2 in ethanol.
- Add hydrazine monohydrate (2.0 eq) to the solution.
- Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.
- Cool the mixture, filter off the precipitate, and concentrate the filtrate under reduced pressure.
- Purify the crude product via column chromatography or recrystallization to yield **2-(2-Chloro-5-iodophenoxy)ethanamine**.

The following diagram illustrates the proposed synthetic workflow.



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Caption: Proposed synthetic workflow for **2-(2-Chloro-5-iodophenoxy)ethanamine**.

Predicted Spectroscopic Data

For structural verification, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. Below are the predicted ^1H and ^{13}C NMR chemical shifts for **2-(2-Chloro-5-iodophenoxy)ethanamine**.

Predicted ^1H NMR Spectrum

- Aromatic Protons (3H):
 - δ 7.5-7.8 ppm (d, 1H): Proton ortho to the iodine and meta to the ether, deshielded by iodine.
 - δ 7.0-7.2 ppm (dd, 1H): Proton meta to both iodine and chlorine.
 - δ 6.8-7.0 ppm (d, 1H): Proton ortho to the ether and meta to the chlorine.
- Aliphatic Protons (4H):
 - δ 4.1-4.3 ppm (t, 2H): Methylene group attached to the oxygen (-O-CH₂-), deshielded by the electronegative oxygen.
 - δ 3.0-3.2 ppm (t, 2H): Methylene group attached to the nitrogen (-CH₂-N), deshielded by the nitrogen.
- Amine Protons (2H):
 - δ 1.5-2.5 ppm (s, broad, 2H): Primary amine protons, typically a broad singlet, and the chemical shift can vary with solvent and concentration.

Predicted ^{13}C NMR Spectrum

- Aromatic Carbons (6C):
 - δ ~155 ppm: Carbon attached to the ether oxygen.
 - δ ~140 ppm: Carbon attached to iodine.
 - δ ~130 ppm: Carbon attached to chlorine.

- δ ~125 ppm, ~120 ppm, ~115 ppm: Remaining aromatic carbons.
- Aliphatic Carbons (2C):
 - δ ~68 ppm: Carbon of the -O-CH₂- group.
 - δ ~41 ppm: Carbon of the -CH₂-N group.

Potential Applications and Biological Activity

The phenoxyethylamine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds.^[2] Derivatives have been explored as dopaminergic agents, α_1 D adrenoceptor antagonists, and Hsp90 inhibitors.^{[2][12]} The introduction of chloro and iodo substituents can further modulate the pharmacological profile by enhancing binding affinity, improving metabolic stability, or providing sites for further functionalization.

Given its structural features, **2-(2-Chloro-5-iodophenoxy)ethanamine** could be investigated for:

- CNS-active agents: The phenoxyethylamine core is present in compounds targeting dopamine and serotonin receptors.^[12]
- Anticancer agents: Halogenated phenols and their derivatives have shown promise in the development of novel anticancer therapies.^[13]
- Antimicrobial agents: The incorporation of halogens can enhance the antimicrobial properties of aromatic compounds.

Safety and Handling

As a novel chemical, **2-(2-Chloro-5-iodophenoxy)ethanamine** should be handled with care, assuming it is hazardous. The following precautions are based on the safety profiles of related compounds like halogenated phenols and aminic derivatives.^[14]

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place, away from light and oxidizing agents.
- First-Aid Measures:
 - Skin Contact: Immediately wash with soap and plenty of water.
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
 - Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.
 - Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Conclusion

2-(2-Chloro-5-iodophenoxy)ethanamine represents an interesting chemical scaffold for further investigation in materials science and medicinal chemistry. While direct experimental data is not yet available, this guide provides a solid theoretical foundation for its synthesis, characterization, and handling. The proposed synthetic route via Williamson ether synthesis is robust and based on well-understood chemical principles. The predicted properties and potential applications offer a starting point for researchers interested in exploring this and related novel molecules.

References

- ChemicalBook. (2023, October 7). 2-Aminophenol: properties, applications and safety.
- Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Kajay Remedies. (n.d.). 2 Amino Phenol | Ortho Aminophenol CAS 95-55-6.
- Wikipedia. (n.d.). 2-Aminophenol.
- PubMed. (n.d.). New generation dopaminergic agents. 7. Heterocyclic bioisosteres that exploit the 3-OH-phenoxyethylamine D2 template.
- A2B Chem. (n.d.). 116130-33-7 | MFCD11110536 | 2-Chloro-4-iodophenol.
- AccuStandard. (n.d.). CAS No. 95-55-6 - 2-Aminophenol.

- Grokipedia. (n.d.). Phenoxyethylamine.
- Semantic Scholar. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- PMC. (n.d.). Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids.
- Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis.
- ChemicalBook. (2025, July 24). 3-CHLORO-2-IODOPHENOL | 858854-82-7.
- Chemistry Steps. (2022, November 13). Williamson Ether Synthesis.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminophenol.
- PubChem. (n.d.). 4-Chloro-2-iodophenol | C₆H₄ClIO | CID 620234.
- PubChem. (n.d.). 2-Chloro-5-iodophenol | C₆H₄ClIO | CID 1714412.
- PMC. (2021, February 1). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates.
- Merck Index. (n.d.). Chlorophenols.

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Sources

- 1. a2bchem.com [a2bchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. 2-Chloro-5-iodophenol | C₆H₄ClIO | CID 1714412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Aminophenol: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. kajay-remedies.com [kajay-remedies.com]
- 6. 2-Aminophenol - Wikipedia [en.wikipedia.org]
- 7. francis-press.com [francis-press.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- [11. masterorganicchemistry.com \[masterorganicchemistry.com\]](https://www.masterorganicchemistry.com)
- [12. New generation dopaminergic agents. 7. Heterocyclic bioisosteres that exploit the 3-OH-phenoxyethylamine D2 template - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [13. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives \(chalcone, indole and quinoline\) as possible therapeutic candidates - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [14. Chlorophenols \[drugfuture.com\]](https://www.drugfuture.com)
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